(6-Nitro-1H-indazol-3-yl)methanol
Overview
Description
(6-Nitro-1H-indazol-3-yl)methanol is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of (6-Nitro-1H-indazol-3-yl)methanol typically involves the nitration of 1H-indazole followed by a reduction and subsequent functionalization to introduce the methanol group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
(6-Nitro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can undergo substitution reactions with halides or other nucleophiles to form ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from -10°C to 100°C
Scientific Research Applications
(6-Nitro-1H-indazol-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are studied for their potential as catalysts, ligands, and intermediates in organic synthesis.
Biology: The compound is investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research focuses on its potential as a lead compound for the development of novel pharmaceuticals targeting specific enzymes or receptors involved in various diseases.
Mechanism of Action
The mechanism of action of (6-Nitro-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole core structure allows for binding to specific protein targets, modulating their activity and influencing cellular pathways involved in disease processes .
Comparison with Similar Compounds
(6-Nitro-1H-indazol-3-yl)methanol can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory and analgesic properties.
5-Nitro-1H-indazole: Studied for its antimicrobial and anticancer activities.
1H-Indazole-3-ethanol: Investigated for its potential as a central nervous system agent.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(6-nitro-2H-indazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-4-8-6-2-1-5(11(13)14)3-7(6)9-10-8/h1-3,12H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUYUAQQNOCNJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630785 | |
Record name | (6-Nitro-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-10-5 | |
Record name | 6-Nitro-1H-indazole-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Nitro-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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